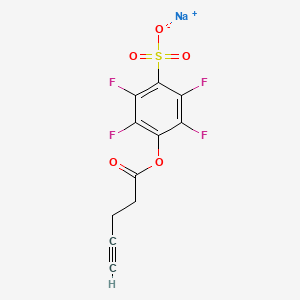
4-(1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylethynyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC271 is a synthetic retinoid compound known for its role as a retinoic acid receptor (RAR) agonist. It mimics the cellular effects of endogenous all-trans-retinoic acid (ATRA) and synthetic retinoids like EC23 by binding to retinoid protein machinery such as cellular retinoic acid-binding protein II (CRABPII). This binding facilitates the translocation of ATRA into the nucleus, where it can exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC271 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The key steps include:
Formation of the Quinoline Core: The synthesis begins with the formation of a quinoline core structure, which is achieved through cyclization reactions.
Ethynylation: An ethynyl group is introduced to the quinoline core via a Sonogashira coupling reaction.
Benzoic Acid Addition: The final step involves the addition of a benzoic acid moiety to the ethynylated quinoline core, resulting in the formation of DC271.
Industrial Production Methods
Industrial production of DC271 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Precise control of temperature and reaction time to ensure complete conversion of reactants.
Purification: Use of chromatographic techniques to purify the final product and remove impurities.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
DC271 undergoes various chemical reactions, including:
Oxidation: DC271 can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert DC271 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in DC271 with another, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DC271 can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
DC271 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in retinoid assays to study retinoid signaling pathways.
Biology: Employed in cellular studies to investigate the role of retinoic acid in cell differentiation and proliferation.
Medicine: Potential therapeutic applications in treating diseases related to retinoid signaling, such as certain cancers and skin disorders.
Industry: Utilized in the development of new retinoid-based drugs and diagnostic tools .
Mechanism of Action
DC271 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding facilitates the translocation of ATRA into the nucleus, where it can regulate gene expression by activating or repressing specific target genes. The molecular targets and pathways involved include:
RAR/RXR Heterodimers: DC271 binds to RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the DNA.
Gene Regulation: Activation of RAR/RXR heterodimers leads to the transcription of genes involved in cell differentiation, proliferation, and apoptosis
Comparison with Similar Compounds
DC271 is unique among retinoids due to its specific binding affinity and fluorescent properties. Similar compounds include:
All-trans-retinoic acid (ATRA): An endogenous retinoid with similar biological effects but different binding properties.
EC23: A synthetic retinoid with comparable cellular effects but distinct chemical structure.
9-cis-retinoic acid: Another retinoid with similar receptor binding but different biological activity .
Properties
Molecular Formula |
C23H25NO2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid |
InChI |
InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26) |
InChI Key |
OCMSZODRCJAGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



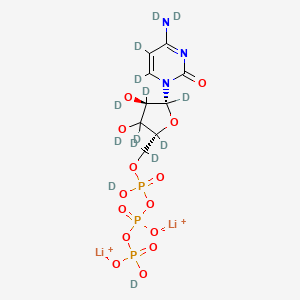
![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
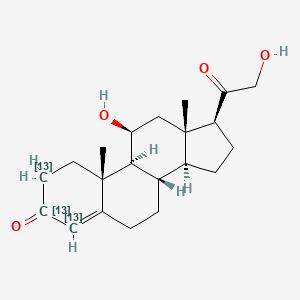

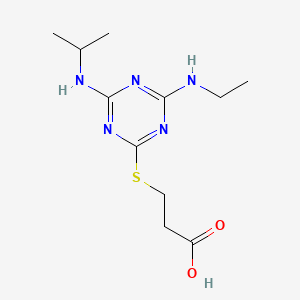
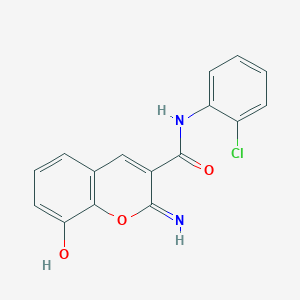
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
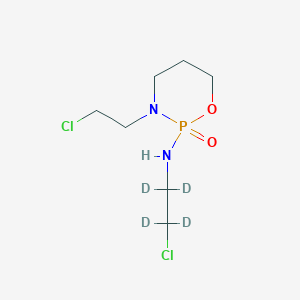
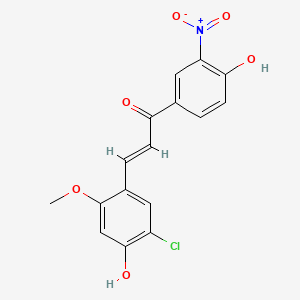
![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
